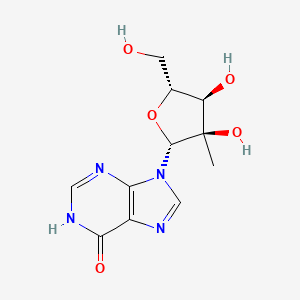

2'-c-methylinosine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDKLIPLXAIBNF-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388382 | |

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374750-32-0 | |

| Record name | 2′-C-Methylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374750-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-C-Methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 C Methyl Inosine and Analogs

Stereoselective and Regioselective Synthesis of 2'-C-Methyl Ribofuranose Intermediates

The cornerstone of synthesizing 2'-C-methylinosine is the efficient and stereocontrolled preparation of the 2'-C-methyl-D-ribofuranose sugar moiety. A common and pivotal starting material for this purpose is 2-C-methyl-D-ribono-1,4-lactone. google.combiosynth.com The synthesis of this lactone has been achieved through various routes, including the Kiliani-Fischer synthesis starting from D-fructose, albeit with historically low yields. google.com More contemporary methods have been developed to improve efficiency. For instance, syntheses starting from D-glucose or D-ribose have been reported. google.comresearchgate.netmadridge.org One approach involves the conversion of D-glucose into 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose, which is then transformed through a series of steps including periodate (B1199274) oxidation and acetylation to yield a protected 2-C-methyl-D-ribofuranose derivative. google.com

Once the 2-C-methyl-D-ribono-1,4-lactone is obtained, it is typically protected before reduction to the furanose. Common protecting groups for the hydroxyl functions include benzoyl or silyl (B83357) ethers. The reduction of the protected lactone to the corresponding lactol (a cyclic hemiacetal) is a critical step where stereoselectivity at the anomeric carbon (C-1) becomes important. This reduction can be achieved using various reducing agents, such as bis(3-methyl-2-butyl)borane. google.com The resulting product is often an anomeric mixture of the desired ribofuranose. google.com Careful control of reaction conditions and purification methods are necessary to isolate the desired β-anomer, which is required for the synthesis of biologically active β-nucleosides.

Glycosylation Methodologies for Purine (B94841) Nucleobase Incorporation

With the stereochemically defined 2'-C-methyl ribofuranose intermediate in hand, the next critical step is the formation of the N-glycosidic bond with the purine base, in this case, hypoxanthine. The regioselectivity of this reaction is paramount, as glycosylation can occur at different nitrogen atoms of the purine ring, primarily at the N-9 or N-7 positions. For most biological activities, the N-9 isomer is the desired product. rsc.org

One of the most widely employed methods for glycosylation is the Vorbrüggen glycosylation . This reaction typically involves the coupling of a per-acylated sugar (e.g., a benzoylated 2'-C-methylribofuranose) with a silylated purine base in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.org The use of silylated heterocycles enhances their solubility and reactivity. The stereochemical outcome of the Vorbrüggen glycosylation is generally controlled by the neighboring group participation of the C-2' acyl group, leading to the formation of the desired β-anomer.

Another common strategy is the metal salt procedure . This method involves the reaction of a purine anion, generated by treating the purine with a base like sodium hydride, with a protected glycosyl halide. rsc.org The reaction proceeds via an SN2 displacement, which typically results in the inversion of configuration at the anomeric center, thus requiring an α-glycosyl halide to produce a β-nucleoside. The regioselectivity of this method can be variable and is influenced by the nature of the purine, the counterion, and the solvent system.

Derivatization Approaches for Optimized Pharmacological Profiles

To improve the therapeutic potential of this compound, various structural modifications have been explored. These derivatizations aim to enhance properties such as metabolic stability, cell permeability, and target specificity.

Introduction of Fluorine at the 2'-Position

The introduction of a fluorine atom at the 2'-position of nucleosides is a well-established strategy to enhance biological activity and stability. mdpi.com The fluorine atom, being a bioisostere of a hydroxyl group, can alter the sugar pucker conformation and increase the stability of the glycosidic bond. mdpi.comnih.gov

The synthesis of 2'-deoxy-2'-α-fluoro-2'-β-C-methyl nucleosides has been a significant focus. A key synthetic strategy involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) on a precursor with a hydroxyl group at the 2'-position with the opposite stereochemistry (arabino configuration). nih.govoup.com For example, the synthesis of β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) was achieved through DAST fluorination. oup.com A similar approach can be applied to purine nucleosides. The synthesis often starts from a protected 2'-keto intermediate, which is then methylated to introduce the 2'-C-methyl group, followed by reduction to create the arabino-hydroxyl group, and finally fluorination with DAST to yield the desired 2'-fluoro-ribo configuration. mdpi.com

| Starting Material | Key Reagents | Product | Reference |

| Protected 2'-keto nucleoside | 1. MeLi or MeMgBr2. Reducing agent3. DAST | 2'-deoxy-2'-α-fluoro-2'-β-C-methyl nucleoside | mdpi.comoup.com |

| 2,2′-anhydronucleosides | Hydrogen fluoride | 2′-deoxy-2′-fluoro nucleosides | nih.gov |

| Arabinonucleoside | DAST | 2′-α-fluoro nucleoside | nih.gov |

C-Nucleoside Design and Synthesis

C-nucleosides, where the nucleobase is attached to the ribose sugar via a C-C bond instead of a C-N bond, represent another important class of nucleoside analogs. This modification can confer increased resistance to enzymatic degradation. beilstein-journals.org The synthesis of 2'-C-methyl C-nucleoside analogs often involves the addition of a lithiated heterocycle to a protected 2'-C-methyl-D-ribono-1,4-lactone. researchgate.net This reaction forms a lactol intermediate which can then be reduced and deprotected to afford the final C-nucleoside.

For instance, a general and modular synthesis of substituted benzene (B151609) and pyridine (B92270) 2′-C-methyl-C-ribonucleosides has been developed. This method involves the preparation of benzyl-protected haloaryl-C-nucleoside intermediates by adding bromo(het)aryllithium reagents to a protected lactone, followed by acetylation and reduction. researchgate.net These halogenated intermediates can be further functionalized through palladium-catalyzed cross-coupling reactions. researchgate.net A key challenge in C-nucleoside synthesis is often the final deprotection step, which may require optimized conditions to avoid degradation of the target molecule. researchgate.net The synthesis of formycin, a naturally occurring C-nucleoside antibiotic, has also been achieved through various synthetic routes, including those involving nitropyrazole derivatives. cdnsciencepub.com

Heterobase Modifications

Modifying the purine base itself is a common strategy to modulate the biological activity of nucleoside analogs. For this compound, this can involve altering the purine ring system to create analogs with improved pharmacological profiles.

Molecular Mechanisms of Action of 2 C Methyl Nucleosides

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)

2'-C-methylinosine and related compounds are potent inhibitors of viral RNA-dependent RNA polymerases (RdRps), particularly the NS5B polymerase of the Hepatitis C virus (HCV). bioscience.co.uktargetmol.comresearchgate.net The triphosphate forms of these analogs, such as 2'-C-methyladenosine triphosphate and 2'-C-methylcytidine triphosphate, have been shown to be potent inhibitors of the HCV RdRp. nih.govacs.org The presence of the methyl group at the 2'-carbon position of the ribose sugar is a critical structural feature for this inhibitory activity. asm.orgnih.gov This modification transforms the physiological nucleoside into a molecule that can disrupt the function of the viral polymerase. researchgate.net

The inhibitory potency of these compounds can be significant. For instance, the triphosphate of 7-deaza-2'-C-methyladenosine, a related purine (B94841) analog, shows enhanced inhibitory potency against the HCV RdRp compared to its parent compound. acs.org The effectiveness of 2'-C-methylated nucleosides has been demonstrated against a variety of single-stranded, positive-sense RNA viruses. nih.gov

Chain Termination Mechanism of RNA Synthesis

Once the triphosphate form of a 2'-C-methyl nucleoside is incorporated into the growing viral RNA strand by the RdRp, it effectively halts further elongation of the chain. nih.govnih.gov These molecules are classified as "non-obligate chain terminators." mdpi.comasm.org Unlike classical chain terminators which lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond, 2'-C-methyl nucleosides retain this 3'-hydroxyl group. mdpi.comasm.org

Termination occurs due to steric hindrance caused by the 2'-C-methyl group. ekb.egmdpi.com After the analog is incorporated, the methyl group creates a steric clash that interferes with the proper positioning of the next incoming natural nucleotide triphosphate (NTP). mdpi.com More specifically, the presence of the incorporated 2'-C-methyl nucleotide prevents the RdRp active site from undergoing the conformational change—specifically, closure—that is required to catalyze the addition of the next nucleotide. nih.govnih.govresearchgate.net While the polymerase can still bind the next NTP, the blocked active site closure prevents the formation of the subsequent phosphodiester bond, thus terminating RNA synthesis. nih.govnih.gov

Competitive Inhibition of Natural Nucleotide Triphosphate Incorporation

The mechanism of action involves direct competition between the 2'-C-methyl nucleoside triphosphate and the natural nucleoside triphosphates (e.g., ATP, GTP, CTP, UTP) for the active site of the viral RdRp. researchgate.netresearchgate.net Because of its structural similarity to natural substrates, the analog triphosphate can bind to the polymerase's active site. mdpi.com The efficacy of the inhibition depends on the relative concentrations of the inhibitor and the natural substrate, as well as their respective binding affinities for the polymerase. nih.gov

The inhibition constants (Ki) quantify this competitive interaction. For the HCV NS5B polymerase, the Ki values for 2'-C-methyladenosine triphosphate and 2'-C-methylcytidine triphosphate were determined to be 1.5 µM and 1.6 µM, respectively. nih.gov This demonstrates their ability to effectively compete with natural nucleotides and inhibit the polymerase enzyme. nih.gov

| Inhibitor (Triphosphate Form) | Target Enzyme | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| 2'-C-Methyladenosine-TP | HCV NS5B Polymerase | 1.5 µM nih.gov | - |

| 2'-C-Methylcytidine-TP | HCV NS5B Polymerase | 1.6 µM nih.gov | - |

| PSI-6130-TP (2'-deoxy-2'-fluoro-2'-C-methylcytidine-TP) | HCV NS5B Polymerase | 4.3 µM nih.gov | - |

| 2'-C-Methyl-UTP | ZIKV NS5 Polymerase | - | 5.78 µM asm.org |

| 7-Deaza-2'-C-methylinosine | WNV RdRp | - | 1.8 µM vulcanchem.com |

Effects on Viral Genome Replication and Transcription

By inhibiting the RdRp enzyme, this compound and its analogs directly suppress the replication of the viral genome and the transcription of viral genes. nih.govfiocruz.br In RNA viruses, the RdRp is the central enzyme that catalyzes the synthesis of new RNA strands from an RNA template, a process essential for both replicating the genome to be packaged into new virions and for transcribing viral mRNAs for protein production. wikipedia.orgmdpi.com

Studies have confirmed that these compounds effectively reduce viral replication in cell-based assays. For example, 2'-C-methylated nucleosides show potent inhibitory activity against the replication of West Nile Virus (WNV), Zika Virus (ZIKV), and Hepatitis C Virus (HCV). asm.orgnih.govplos.org Time-of-drug-addition experiments have demonstrated that these compounds exert their effect at the stage of intracellular viral RNA replication, which aligns with their mechanism as RdRp inhibitors. plos.org The suppression of viral antigen expression in infected cells treated with these nucleosides further confirms their impact on the viral life cycle. asm.orgnih.gov

| Compound | Virus | Cell Line | Antiviral Activity (EC50) |

|---|---|---|---|

| 2'-C-Methyladenosine | West Nile Virus (WNV) | PS | >50 µM asm.org |

| 2'-C-Methylcytidine | West Nile Virus (WNV) | PS | >50 µM asm.org |

| 2'-C-Methylguanosine | West Nile Virus (WNV) | PS | >50 µM asm.org |

| 2'-C-Methyluridine | West Nile Virus (WNV) | PS | >50 µM asm.org |

| 7-Deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | Vero | EC50 reported, value varies with assay plos.org |

Interactions with Specific Viral Polymerase Active Sites

The specific interactions between the 2'-C-methyl nucleoside analogs and the viral polymerase active site are key to their inhibitory function. The crucial interaction involves the 2'-C-methyl group. ekb.eg After incorporation, this methyl group extends into the active site, where it physically obstructs the binding or proper alignment of the next nucleotide. mdpi.com

This steric hindrance prevents the essential open-to-closed conformational change of the polymerase active site that is necessary for catalysis. nih.govnih.gov Molecular dynamics simulations of related compounds suggest that the 2'-C-methyl group can cause a significant rotation in subdomains of the polymerase, leading to the misalignment of critical catalytic residues, such as aspartates in the active site. vulcanchem.com

Furthermore, studies of viral resistance have provided insight into these interactions. For example, the S282T mutation in the HCV NS5B polymerase active site confers resistance to 2'-C-methylated nucleosides. mdpi.comnih.gov The threonine residue in the mutant enzyme is larger than the original serine, and its methyl group creates a steric clash with the 2'-methyl group of the incorporated inhibitor, thereby reducing the inhibitor's effectiveness. mdpi.com This specific resistance mechanism underscores the critical role of the steric interaction between the 2'-C-methyl group and the amino acid residues lining the polymerase active site. mdpi.com

Structure Activity Relationships Sar in 2 C Methyl Nucleosides

Influence of 2'-C-Methyl Substituent Stereochemistry

The stereochemistry of the 2'-C-methyl group is a critical determinant of antiviral activity. Research has consistently shown that for a 2'-C-methyl nucleoside to be active, the methyl group must be in the β-orientation (up-face), corresponding to the ribo configuration. acs.orgresearchgate.net This specific spatial arrangement is essential for the molecule to be recognized and processed by viral RNA-dependent RNA polymerases (RdRp).

Any deviation from this stereochemistry, such as placing the methyl group in the α-orientation (down-face) or altering its regiochemistry, leads to a significant loss of inhibitory activity. acs.orgnih.gov The β-orientation of the methyl group at the 2'-C position is a stringent requirement for the compound's antiviral properties. researchgate.net This highlights the precise fit required within the active site of the viral polymerase for effective inhibition.

Role of Ribose Configuration and Hydroxyl Pharmacophores

Studies have shown that modifications to the 3'-position of 2'-C-methylcytidine and 2'-C-methyluridine, such as deoxygenation or fluorination, result in inactive compounds. cas.cz This underscores the importance of the 3'-hydroxyl group for biological activity. The presence of the 2'-C-methyl group, in the correct ribo configuration, also confers increased resistance to degradation by host enzymes like adenosine (B11128) deaminase and purine (B94841) nucleoside phosphorylase. acs.org

Furthermore, the conformation of the ribose sugar, influenced by its substituents, plays a role in metabolic stability. For instance, 2'-O-methyl-cytidine (2'-O-Me-C) with its 2'-methoxy group in a trans position relative to the 4'-hydroxymethyl group, favors a Southern (S-type) conformation and is more susceptible to deamination. nih.gov In contrast, 2'-C-methylcytidine (2'-C-Me-C), which prefers a Northern (N-type) conformation with the 2'-methyl group in the cis position, shows less deamination. nih.gov

Impact of Nucleobase Identity on Antiviral Potency and Selectivity

The identity of the nucleobase attached to the 2'-C-methylated ribose sugar profoundly influences the antiviral potency and selectivity of the compound.

Purine vs. Pyrimidine (B1678525) Nucleobase Variations

Extensive research has demonstrated that purine-based 2'-C-methyl nucleosides are generally more potent antiviral agents than their pyrimidine counterparts. nih.gov Specifically, 2'-C-methyladenosine and 2'-C-methylguanosine have been identified as potent inhibitors of Hepatitis C Virus (HCV) RNA replication. acs.orgnih.govnih.gov

In studies against West Nile Virus (WNV), the antiviral activity of 2'-C-methylated nucleosides was observed to decrease in the following order: 2'-C-methyladenosine > 2'-C-methylcytidine > 2'-C-methylguanosine > 2'-C-methyluridine. nih.gov 2'-C-methyluridine, in particular, has shown surprisingly low in vitro antiviral activity, which may be due to rapid degradation by cellular uridine (B1682114) phosphorylase. asm.org In contrast, 2'-C-methylcytidine has demonstrated potent, broad-spectrum antiviral activity against various RNA viruses. researchgate.net

| Compound | Virus | EC50 (µM) | Cell Line |

| 2'-C-methyladenosine | West Nile Virus (Eg-101) | 0.78 ± 0.16 | PS |

| 2'-C-methylcytidine | West Nile Virus (Eg-101) | 0.96 ± 0.06 | PS |

| 2'-C-methylguanosine | West Nile Virus (Eg-101) | 0.89 ± 0.11 | PS |

| 2'-C-methyluridine | West Nile Virus (Eg-101) | > 50 | PS |

EC50 values represent the concentration of the compound required to inhibit viral replication by 50%. Data sourced from nih.gov.

Heterobase Modifications for Optimized Antiviral Efficacy

While natural purine bases confer significant potency, they can also be susceptible to enzymatic degradation by host enzymes, limiting their bioavailability. researchgate.netnih.gov To address this, various modifications to the heterobase have been explored to enhance stability and antiviral efficacy.

For instance, 2'-C-methyladenosine is susceptible to enzymatic conversion by adenosine deaminase. nih.gov To overcome this, researchers have synthesized analogs with modified purine rings. The development of 7-deaza-2'-C-methyladenosine (7-deaza-2'-CMA) represents a successful strategy. researchgate.netnih.gov This modification, where the nitrogen at the 7-position of the purine ring is replaced with a carbon, makes the compound resistant to adenosine deaminase while retaining potent antiviral activity. nih.gov In fact, 7-deaza-2'-CMA was found to be the most potent among a series of 2'-C-methylated nucleosides tested against WNV. asm.org

Other modifications, such as the introduction of a fluoro group, have also proven effective. 4-amino-5-fluoro-7-(2-C-methyl-beta-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine was identified as a potent and noncytotoxic inhibitor of HCV RNA replication with improved enzymatic stability and oral bioavailability compared to 2'-C-methyladenosine. nih.gov

| Compound | Virus | EC50 (µM) | Cell Line |

| 7-deaza-2'-C-methyladenosine | West Nile Virus (Eg-101) | 0.33 ± 0.08 | PS |

| 2'-C-methyladenosine | West Nile Virus (Eg-101) | 0.78 ± 0.16 | PS |

Comparison of the antiviral activity of 7-deaza-2'-C-methyladenosine and 2'-C-methyladenosine against West Nile Virus. Data sourced from asm.org.

Structure-Based Insights into Enzyme Binding Specificity

The antiviral activity of 2'-C-methyl nucleosides stems from their ability to act as inhibitors of viral RNA-dependent RNA polymerases (RdRp). After being converted to their 5'-triphosphate form within the cell, these analogs compete with natural nucleoside triphosphates for incorporation into the growing viral RNA chain. acs.org

The presence of the 2'-C-methyl group is key to their mechanism of action and selectivity. nih.gov While the molecule can be incorporated into the RNA strand, the steric bulk of the 2'-C-methyl group hinders the addition of the next nucleotide, effectively terminating chain elongation. acs.org This mechanism of action has been observed for the 5'-triphosphates of 2'-C-methyladenosine and 2'-O-methylcytidine against the HCV NS5B polymerase. acs.org

The selectivity of these compounds for viral polymerases over human polymerases is a critical aspect of their therapeutic potential. acs.org Human RNA polymerases are generally unable to accommodate the 2'-C-methyl group, leading to reduced toxicity. For example, sofosbuvir (B1194449), a successful anti-HCV drug, contains a 2'-α-fluoro-2'-β-C-methyluridine moiety. The 2'-substituents are recognized by the HCV RdRp but not by human RNA polymerases. acs.orgmdpi.com Structural studies of viral polymerases in complex with these inhibitors provide valuable insights for the rational design of new and more potent antiviral agents. plos.orgvirosin.orgnih.gov The interaction interface between the enzyme and the inhibitor, including the stabilization of the substrate-binding pocket, is crucial for the compound's efficacy. plos.orgvirosin.org

Intracellular Metabolism and Bioactivation of 2 C Methyl Nucleosides

Cellular Uptake and Permeation of Nucleoside Analogs

The initial step in the pharmacological activity of nucleoside analogs like 2'-C-methylinosine is their transport across the cell membrane. Generally, nucleosides are hydrophilic molecules and thus require specialized protein transporters to facilitate their entry into the cytoplasm. While specific transporters for this compound are not extensively detailed in the provided information, the uptake of similar nucleoside analogs is known to be mediated by various transporter proteins.

Phosphorylation Pathways to Active 5'-Triphosphate Forms

Once inside the cell, this compound, like other nucleoside analogs, must undergo a series of phosphorylation events to be converted into its pharmacologically active 5'-triphosphate form. This process is catalyzed by a variety of cellular kinases and is often the rate-limiting step in the activation of these compounds. nih.gov The resulting triphosphate analog can then be recognized by viral polymerases, leading to the inhibition of viral replication. researchgate.net

Role of Cellular Kinases

The phosphorylation of nucleoside analogs is a sequential process, with different kinases responsible for adding each of the three phosphate (B84403) groups.

Initial Phosphorylation: The first phosphorylation to the 5'-monophosphate is a crucial and often slow step. Enzymes like 2'-deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1) are known to phosphorylate various nucleoside analogs. asm.org However, some analogs, such as 2'-C-methylcytidine, are poor substrates for these enzymes. asm.org The initial phosphorylation of 2'-C-methylguanosine is also known to be inefficient. nih.govresearchgate.netnih.gov

Second Phosphorylation: Once the monophosphate is formed, enzymes such as UMP-CMP kinase catalyze the addition of the second phosphate group to form the diphosphate (B83284). asm.org

Final Phosphorylation: The final step to the active triphosphate is carried out by nucleoside diphosphate kinases (NDPKs) , which are generally less specific and can act on a broad range of diphosphate substrates. asm.org

Enzymatic Stability and Degradation Pathways

The therapeutic efficacy of this compound is not only dependent on its activation but also on its stability within the cell. Several enzymes can potentially degrade the nucleoside analog or its phosphorylated metabolites, thereby reducing its antiviral activity.

Susceptibility to Adenosine (B11128) Deaminase and Purine (B94841) Nucleoside Phosphorylase

Purine nucleoside analogs are particularly susceptible to degradation by two key enzymes: adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) . mhmedical.commedscape.comnih.gov ADA catalyzes the deamination of adenosine and its analogs, while PNP cleaves the glycosidic bond of purine nucleosides. mhmedical.combiorxiv.org

Influence of Cellular Uridine (B1682114) Phosphorylase on Pyrimidine (B1678525) Analogs

While this compound is a purine analog, it is relevant to note the role of uridine phosphorylase in the degradation of pyrimidine nucleoside analogs. This enzyme can cleave the glycosidic bond of uridine and its analogs, impacting their therapeutic potential. This highlights the diverse enzymatic pathways that can affect the stability of different classes of nucleoside analogs.

Polymerase Excision Mechanisms of Incorporated Analogs

Even after the active triphosphate form of a 2'-C-methylated nucleoside is incorporated into a growing viral RNA chain, some viral polymerases possess a proofreading or excision capability. This mechanism involves the removal of the incorporated chain-terminating nucleotide, which can diminish the inhibitor's potency. nih.govasm.org

Studies on the HCV RNA-dependent RNA polymerase (RdRp) have shown that it can excise 2'-C-methylated nucleotides. nih.govasm.org Interestingly, pyrimidine-based 2'-C-methylated nucleotides are excised more efficiently than their purine counterparts. nih.govasm.org The presence of the 2'-C-methyl group can impede the binding of the next incoming nucleotide, which, while contributing to chain termination, may also leave the incorporated analog more vulnerable to excision. asm.org

Prodrug Design and Delivery Strategies for 2 C Methyl Nucleosides

Rationale for Prodrug Development to Overcome Metabolic and Delivery Limitations

Nucleoside analogues require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect. acs.org This process, however, is often inefficient. The initial phosphorylation step to the monophosphate is frequently the rate-limiting factor, and many nucleoside analogues are not effectively phosphorylated within the cell. mdpi.comrsc.org Furthermore, the high polarity of nucleoside triphosphates prevents them from crossing cell membranes, making direct administration unfeasible. acs.org

Prodrugs are designed to overcome these limitations by masking the hydrophilic phosphate (B84403) group, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. rsc.orgcardiff.ac.uk Once inside the cell, the prodrug moieties are cleaved by intracellular enzymes, releasing the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate. researchgate.net This approach bypasses the often inefficient initial phosphorylation step and can lead to higher intracellular concentrations of the active compound. cardiff.ac.ukasm.org Additionally, modifications to the nucleoside itself, such as the introduction of a 2'-C-methyl group or a 7-deaza modification to the purine (B94841) base, can impact cell permeability and phosphorylation efficiency, further necessitating prodrug strategies. nih.govnih.gov For instance, while 2'-C-methylguanosine is a potent inhibitor of the HCV RNA polymerase in its triphosphate form, the parent nucleoside has limited activity due to poor intracellular phosphorylation. researchgate.net

Phosphoramidate (B1195095) Prodrug Technologies (ProTides)

The ProTide (pro-nucleotide) approach is a widely successful phosphoramidate prodrug strategy. It involves masking the phosphate group with an amino acid ester and an aryl group, creating a phosphoramidate linkage. rsc.orgnih.gov This modification significantly increases the lipophilicity of the nucleoside monophosphate, enhancing its ability to cross cell membranes. cardiff.ac.uknih.gov The ProTide technology has been successfully applied to a broad range of nucleoside analogues with antiviral and anticancer activities. rsc.orgnih.gov

For 2'-C-methyl nucleosides, the ProTide approach has proven particularly effective. For example, the application of ProTide technology to 2'-C-methylguanosine resulted in a more than 10-fold increase in activity against the Hepatitis C Virus (HCV). nih.gov The success of this strategy is exemplified by the FDA-approved anti-HCV drug sofosbuvir (B1194449), a ProTide of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate. mdpi.comresearchgate.net

Stepwise Intracellular Activation Pathways

The intracellular activation of phosphoramidate prodrugs is a multi-step enzymatic process. The activation of PSI-353661, a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, provides a clear example of this pathway. acs.org

The process begins with the hydrolysis of the carboxyl ester moiety by enzymes such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). acs.orgnih.gov This is a stereospecific reaction. researchgate.net Following this initial step, a nucleophilic attack on the phosphorus atom is thought to occur, leading to the elimination of the aryl group (e.g., phenol) and the formation of an alaninyl phosphate metabolite. acs.org Subsequently, the Histidine triad (B1167595) nucleotide-binding protein 1 (Hint1) cleaves the amino acid moiety. acs.org For guanosine (B1672433) analogues with a 6-O-methyl modification, an additional step involving Adenosine (B11128) Deaminase-Like Protein 1 (ADAL1) is required to hydrolyze the methoxy (B1213986) group at the O6-position of the guanine (B1146940) base, yielding the 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. acs.org This monophosphate is then phosphorylated to the diphosphate (B83284) and subsequently to the active triphosphate by cellular kinases. acs.org

Ester Prodrug Approaches

Ester prodrugs represent another important strategy to enhance the delivery of 2'-C-methyl nucleosides. These approaches typically involve the esterification of the hydroxyl groups of the sugar moiety to increase lipophilicity and oral bioavailability.

A notable example is the 3'-O-valinyl ester of 2'-C-methylcytidine, known as NM283 (valopicitabine). This modification improved the oral bioavailability of the parent nucleoside. asm.org However, development was halted due to gastrointestinal side effects. asm.org

The HepDirect technology is a liver-targeting prodrug approach that utilizes ester modifications. asm.org This strategy involves creating a prodrug that is selectively activated in the liver by cytochrome P450 enzymes, leading to the intracellular release of the nucleoside monophosphate. asm.org This targeted delivery can increase the concentration of the active triphosphate in hepatocytes, the primary site of replication for viruses like HCV. asm.org For 2'-C-methylcytidine, a 1-[3,5-difluorophenyl]-1,3-propanediol modification was identified as an efficient HepDirect prodrug, leading to high levels of the triphosphate in rat liver after oral administration. asm.org

Cyclic Phosphoramidate Designs for Targeted Cellular Delivery

Cyclic phosphoramidate prodrugs have been developed as an alternative to traditional ProTides, in part to avoid the release of potentially toxic phenol (B47542) moieties. acs.org These designs involve the formation of a 3',5'-cyclic phosphoramidate structure. acs.orgasm.org This approach has been explored for various 2'-C-methyl nucleosides, including analogues of 2'-C-methylcytidine and 2'-deoxy-2'-fluoro-2'-C-methylguanosine. acs.orgresearchgate.net

The design of these cyclic prodrugs can be optimized to achieve targeted delivery to specific cell types. For instance, in the context of dengue virus infection, where peripheral blood mononuclear cells (PBMCs) are major targets, cyclic phosphoramidate prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine were designed to effectively deliver the active triphosphate to these cells. asm.orgnih.govnih.gov By modifying the prodrug moieties, researchers were able to identify compounds with a good balance of antiviral activity in PBMCs and in vitro stability. asm.orgnih.govnih.gov

Prodrug Modifications to Enhance Lipophilicity and Cell Permeability

A primary goal of prodrug design is to increase the lipophilicity of the parent nucleoside to improve its ability to cross cell membranes. Various chemical modifications are employed to achieve this.

The introduction of a 6-O-methyl group on the guanine base of 2'-C-methylguanosine was used as a prodrug strategy to increase lipophilicity. nih.gov Fluorination of the sugar moiety is another strategy known to enhance lipophilicity and metabolic stability. oup.comvulcanchem.com The trifluoromethyl group, for example, can significantly increase lipophilicity and improve cell membrane permeability. vulcanchem.com

The ProTide approach inherently enhances lipophilicity by masking the charged phosphate group with lipophilic aryl and amino acid ester moieties. cardiff.ac.uknih.gov The choice of the amino acid and aryl groups can be varied to fine-tune the lipophilicity and other properties of the prodrug. researchgate.net For instance, in the development of INX-189, a phosphoramidate prodrug of 2'-C-methylguanosine, a naphthyl group was used as the aromatic component and a t-BuCH2 group as the aliphatic component to optimize its properties. nih.gov Similarly, replacing a furanose oxygen with a selenium atom in 2'-C-methyl nucleosides was explored to enhance lipophilicity, although the resulting compounds did not show significant anti-HCV activity. duke.edu

Antiviral Spectrum of 2 C Methyl Nucleosides in Preclinical Models

Activity against Hepatitis C Virus (HCV)

The 2'-C-methyl ribonucleoside scaffold has been extensively studied for its potent activity against the Hepatitis C virus. bioscience.co.uktargetmol.comresearchgate.net Analogues such as 2'-C-methyladenosine and 2'-C-methylguanosine were identified as powerful inhibitors of HCV replication. nih.govacs.org These compounds are recognized for their ability to inhibit the HCV NS5B polymerase, a key enzyme in the virus's replication cycle. drugbank.comresearchgate.netmedchemexpress.com

Cell-based replicon assays are a standard tool for evaluating the anti-HCV activity of compounds in a cellular environment. In these systems, several 2'-C-methylated nucleosides have demonstrated potent inhibition of HCV RNA replication. For instance, 2'-C-methylcytidine inhibits HCV RNA replication in replicon cells with a 50% effective concentration (EC₅₀) of approximately 1 to 1.85 μM. medchemexpress.comasm.org Similarly, 2'-C-methylguanosine has shown EC₅₀ values ranging from 3.2 to 5.2 μM in genotype 1b HCV replicon cells. caymanchem.com The phosphoramidate (B1195095) prodrugs of these analogues have demonstrated even greater activity, with EC₅₀ values as low as 5 nM. patsnap.com

| Compound | HCV Genotype | EC₅₀ (μM) | Reference |

|---|---|---|---|

| 2'-C-Methylcytidine | 1 | ~1.0 | asm.org |

| 2'-C-Methylcytidine | Wild-type | 1.85 | medchemexpress.com |

| 2'-C-Methylguanosine | 1b | 3.2 - 5.2 | caymanchem.com |

The mechanism of action for 2'-C-methyl nucleosides involves the inhibition of the HCV RNA-dependent RNA polymerase, NS5B. In their 5'-triphosphate form, these analogues act as inhibitors of the enzyme. acs.orgnih.gov Studies using cell-free biochemical assays have shown that 2'-C-methylcytidine triphosphate can inhibit the HCV RNA polymerase with a 50% inhibitory concentration (IC₅₀) of around 0.2 μM. asm.org The triphosphates of other related guanosine (B1672433) analogues have also exhibited potent inhibition of the HCV NS5B polymerase, with IC₅₀ values as low as 0.13 μM. patsnap.com

| Compound (Triphosphate Form) | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2'-C-Methylcytidine-TP | HCV RNA Polymerase | ~0.2 | asm.org |

| 2',3'- or 2',4'-substituted Guanosine-TP Analogues | HCV NS5B Polymerase | as low as 0.13 | patsnap.com |

Efficacy against Flaviviruses (e.g., West Nile Virus, Zika Virus, Dengue Virus)

The antiviral activity of 2'-C-methylated nucleosides extends to the Flaviviridae family, which includes several significant human pathogens. asm.orgresearchgate.net These compounds have been shown to be highly effective inhibitors of flavivirus replication in cell culture models. nih.govmdpi.com

West Nile Virus (WNV): 2'-C-methylated nucleosides exhibit potent, dose-dependent anti-WNV activity at nanomolar or low-micromolar concentrations in various cell cultures. asm.orgnih.gov The antiviral efficacy is influenced by the specific nucleobase, with the order of activity generally observed as 2'-C-methyladenosine > 2'-C-methylcytidine > 2'-C-methylguanosine. nih.gov For the WNV Eg-101 strain, EC₅₀ values for 2'-C-methyladenosine, 2'-C-methylguanosine, and 2'-C-methylcytidine ranged from 0.78 to 0.96 μM. nih.gov The triphosphate form of a related compound, 7-deaza-2'-C-methylinosine, showed an inhibition constant (Ki) of 1.8 μM against WNV RdRp. vulcanchem.com

Zika Virus (ZIKV): Several 2'-C-methylated nucleosides, including the adenosine (B11128), cytidine, and guanosine analogues, have been found to inhibit ZIKV-induced cytopathic effects in cell culture. oup.comresearchgate.net 2'-C-methylguanosine, in particular, inhibits the replication of ZIKV clinical isolates in human brain microvascular endothelial cells, SH-SY5Y cells, and Vero cells with EC₅₀ values of 0.88 µM, 2.09 µM, and 1.25 µM, respectively. caymanchem.com Prodrugs of 2'-C-β-methylguanosine were found to be more potent against ZIKV than the parent compound. patsnap.comresearchgate.net

Dengue Virus (DENV): The nucleoside analogue 2'-C-methylcytidine (2CMC) exerts potent anti-DENV activity in both subgenomic RNA replicon and infectious systems, with a reported IC₅₀ value of 11.2 ± 0.3 μM. researchgate.netnih.gov The compound specifically targets the DENV RNA polymerase. researchgate.netnih.gov Additionally, prodrugs of other 2'-C-methylated nucleosides, such as INX-08189 (a prodrug of 6-O-methyl-2'-C-methylguanosine), have shown potent inhibition of DENV2 infection in cell-based systems. researchgate.netmdpi.com

| Virus | Compound | Cell Line | EC₅₀ / IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| West Nile Virus (Eg-101) | 2'-C-Methyladenosine | PS Cells | 0.78 ± 0.16 | nih.gov |

| West Nile Virus (Eg-101) | 2'-C-Methylguanosine | PS Cells | 0.96 ± 0.06 | nih.gov |

| West Nile Virus (Eg-101) | 2'-C-Methylcytidine | PS Cells | 0.88 ± 0.08 | nih.gov |

| Zika Virus (ZIKVPE243) | 2'-C-Methylguanosine | HBMEC | 0.88 | caymanchem.com |

| Zika Virus (ZIKVPE243) | 2'-C-Methylguanosine | SH-SY5Y | 2.09 | caymanchem.com |

| Zika Virus (ZIKVPE243) | 2'-C-Methylguanosine | Vero | 1.25 | caymanchem.com |

| Dengue Virus | 2'-C-Methylcytidine | Not Specified | 11.2 ± 0.3 (IC₅₀) | researchgate.netnih.gov |

Activity against Caliciviruses (e.g., Norovirus, Sapovirus) and Rotaviruses

The antiviral breadth of 2'-C-methylated nucleosides extends to viruses that cause gastroenteritis. Research has shown that compounds such as 2'-C-methylcytidine (2CMC), 2'-C-methyladenosine (2CMA), and 2'-C-methylguanosine (2CMG) are capable of inhibiting viruses from the Caliciviridae family (which includes Norovirus and Sapovirus) and the Reoviridae family (which includes Rotavirus). researchgate.netresearchgate.net The mechanism of action is believed to be the inhibition of viral genome transcription. researchgate.net Rotaviruses are composed of double-stranded RNA, highlighting the ability of these compounds to act against viruses with different genomic structures. nih.govchildrenshealthireland.ie

Broad-Range Inhibition of Single-Stranded Plus-Sense RNA Viruses

The collective evidence from preclinical studies demonstrates that 2'-C-methylated nucleosides are broad-range inhibitors that are active against a large variety of single-stranded, plus-sense RNA viruses. asm.orgnih.govbiorxiv.org This broad-spectrum activity is a key characteristic of this class of compounds. nih.gov The modification of the 2'-position of natural pyrimidine (B1678525) ribonucleosides with a methyl group transforms them from physiological molecules into potent antiviral agents. nih.gov The activity spans multiple virus families, including Flaviviridae (HCV, WNV, ZIKV, DENV), Picornaviridae, and Caliciviridae, underscoring the therapeutic potential of this structural motif in developing antiviral drugs. asm.org

Mechanisms of Drug Resistance in Viral Polymerases to 2 C Methyl Nucleosides

Molecular and Structural Basis of Resistance

The molecular mechanisms underlying resistance to 2'-C-methyl nucleosides involve changes in enzyme-substrate interactions and conformational shifts in the polymerase active site.

The primary mechanism of resistance for the S282T mutation is a reduced binding affinity of the mutant polymerase for the triphosphate form of the 2'-C-methyl nucleoside analog. Biochemical characterization has shown that the S282T mutant enzyme has a significantly higher inhibition constant (Ki) for the inhibitor compared to the wild-type enzyme, indicating weaker binding. nih.gov

For instance, studies with purified wild-type and S282T mutant NS5B polymerases demonstrated a dramatic increase in resistance for 2'-C-methyladenosine triphosphate (2'-C-Me-ATP). nih.gov While the Ki for 2'-C-Me-ATP with the wild-type enzyme was 1.5 µM, this value was significantly higher for the S282T mutant. nih.govnih.gov The resistance, analyzed by comparing the Ki(drug)/Km(natural nucleotide) ratio, was found to be 150-fold greater for 2'-C-Me-ATP with the S282T mutant. nih.gov At the same time, the S282T mutation caused the mutant polymerase to bind natural nucleoside triphosphates more tightly (lower Km) than the wild-type enzyme. nih.gov

| Compound | Enzyme | Ki (µM) | Km (µM) for natural NTP | Fold Resistance (Ki/Km ratio vs WT) |

| 2'-C-Me-ATP | WT NS5B | 1.5 | 0.4 (ATP) | 1 |

| 2'-C-Me-ATP | S282T NS5B | - | 0.04 (ATP) | 150 |

| 2'-C-Me-CTP | WT NS5B | 1.6 | 0.2 (CTP) | 1 |

| 2'-C-Me-CTP | S282T NS5B | - | 0.05 (CTP) | 15 |

| PSI-6130-TP | WT NS5B | 4.3 | 0.2 (CTP) | 1 |

| PSI-6130-TP | S282T NS5B | 2.5 | 0.05 (CTP) | 2 |

Data adapted from Ma et al., 2008. nih.gov

2'-C-methyl nucleosides act as non-obligate chain terminators; they possess the 3'-hydroxyl group necessary for forming the next phosphodiester bond, but the 2'-methyl group sterically hinders the binding of the subsequent incoming nucleotide, thus terminating RNA synthesis. mdpi.comtandfonline.com Resistance can emerge if the mutant polymerase evolves an enhanced ability to either remove the incorporated drug (excision) or accommodate the next nucleotide despite the steric block (read-through).

Biochemical analysis of the S282T mutant has suggested that resistance may be partly due to an increased ability of the mutant polymerase to incorporate the nucleotide analog during the elongation phase of RNA synthesis, effectively overcoming the chain termination step. tandfonline.com For other non-obligate chain terminators, resistance mutations have been shown to work by enabling the polymerase to more rapidly extend the drug-containing primer, thus overcoming termination. asm.org

Structural analyses provide a physical explanation for resistance. The S282T mutation is located at the active site of the NS5B polymerase. mdpi.com The substitution of the smaller serine residue with a bulkier threonine residue creates a steric clash with the 2'-methyl group of the incorporated inhibitor. mdpi.com This steric hindrance is believed to be the primary cause of the reduced binding affinity and subsequent resistance. mdpi.com

In the case of the S15G/C223H/V321I triple mutation, the resistance mechanism is different. These residues are located in the finger and palm domains of the polymerase. nih.gov Structural analysis of the triple-mutant NS5B revealed a significant conformational rearrangement. nih.govresearchgate.net This change in the polymerase's shape is thought to be the basis of resistance to the specific 2'-F-2'-C-methylguanosine inhibitors, a mechanism that appears to be better tolerated by genotype 2a HCV than other genotypes. nih.govnih.govresearchgate.net

Host Pathogen Interactions and Immunomodulatory Aspects

Modulation of Host Innate Immune Pathways (e.g., Toll-like Receptor 7 Activation by Guanosine (B1672433) Analogs)

The innate immune system provides the first line of defense against invading pathogens, and Toll-like receptors (TLRs) are a critical component of this response. TLR7, located in the endosomes of immune cells like plasmacytoid dendritic cells and B cells, recognizes single-stranded viral RNA. This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which establish an antiviral state in the host.

Certain synthetic guanosine analogs have been identified as potent agonists of TLR7. These small molecules mimic viral RNA, activating the TLR7 pathway and inducing a robust antiviral immune response characterized by the production of type I IFNs. This immunomodulatory activity is a key aspect of their antiviral action.

Given that 2'-C-methylinosine is a purine (B94841) nucleoside analog, it is plausible that it could engage with similar innate immune pathways. The activation of TLR7 by related guanosine analogs suggests a potential mechanism by which this compound might exert immunomodulatory effects. However, modifications at the 2' position of the ribose sugar are known to be critical determinants of TLR7 interaction. While some 2'-O-methyl modifications have been shown to antagonize TLR7, the specific effect of a 2'-C-methyl group on inosine (B1671953) in the context of TLR7 activation requires further direct investigation.

Effects on Cellular Processes Relevant to Viral Replication

The primary and most well-characterized antiviral mechanism of 2'-C-methylated nucleosides, including this compound, is the direct inhibition of viral RNA synthesis. This action targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the genomes of many RNA viruses. The process is a classic example of non-obligate chain termination.

Once inside a host cell, this compound is metabolized by host cell kinases into its active 5'-triphosphate form. This triphosphate analog is structurally similar to the natural nucleoside triphosphates used by the viral RdRp to build new RNA chains. The viral polymerase incorporates the this compound monophosphate into the growing viral RNA strand. However, the presence of the methyl group at the 2'-C position of the ribose sugar creates a steric hindrance. This bulk prevents the RdRp's active site from undergoing the necessary conformational changes to accommodate the next incoming nucleotide, effectively halting further elongation of the RNA chain. This premature termination of viral RNA synthesis prevents the virus from replicating its genome and producing progeny virions.

| Step | Description | Outcome |

|---|---|---|

| 1. Cellular Uptake | This compound enters the host cell. | Compound is available for metabolic activation. |

| 2. Phosphorylation | Host cell kinases convert the nucleoside into its active 5'-triphosphate form (2'-C-Me-ITP). | Active drug molecule is generated. |

| 3. Incorporation | The viral RNA-dependent RNA polymerase (RdRp) mistakes 2'-C-Me-ITP for a natural nucleotide and incorporates it into the nascent viral RNA chain. | The analog is integrated into the viral genome. |

| 4. Chain Termination | The 2'-C-methyl group sterically blocks the RdRp active site, preventing the binding of the next nucleotide. | Elongation of the viral RNA is halted, preventing viral replication. |

Potential for Synergistic Antiviral Effects with Other Agents

Combination therapy, where two or more drugs with different mechanisms of action are used together, is a cornerstone of modern antiviral treatment. This approach can lead to synergistic or additive effects, enhancing viral suppression, lowering the required doses of individual drugs, and reducing the likelihood of developing drug-resistant viral variants. nih.gov

Studies involving close structural analogs of this compound have explored their potential in combination regimens, particularly against the Hepatitis C virus (HCV). The results have shown a range of interactions from synergistic to additive and even antagonistic, highlighting the complexity of drug combinations.

For instance, the pyrimidine (B1678525) analog β-D-2'-C-methylcytidine (2'-C-MeC) demonstrated synergistic inhibition of HCV replication when combined with interferon-alpha2b. nih.gov A triple combination of 2'-C-MeC, interferon-alpha2b, and ribavirin (B1680618) also resulted in synergistic antiviral effects in an HCV replicon system. nih.gov Conversely, a separate study reported that ribavirin produced a marked antagonistic effect on the anti-HCV activity of 2'-C-MeC. nih.gov In that same study, the purine analog 2'-C-methyladenosine, which is structurally more similar to this compound, exhibited an additive antiviral effect when combined with ribavirin. nih.gov These varied outcomes underscore that the nature of the interaction is highly specific to the compounds and the biological context.

| 2'-C-Methyl Analog | Combination Agent(s) | Target Virus | Observed Effect | Reference |

|---|---|---|---|---|

| 2'-C-methylcytidine | Interferon-alpha2b | HCV | Synergistic | nih.gov |

| 2'-C-methylcytidine | Interferon-alpha2b + Ribavirin | HCV | Synergistic | nih.gov |

| 2'-C-methylcytidine | Ribavirin | HCV | Antagonistic | nih.gov |

| 2'-C-methyladenosine | Ribavirin | HCV | Additive | nih.gov |

Advanced Research Methodologies for 2 C Methyl Nucleoside Studies

Cell-Based Replicon Assays for Antiviral Activity Quantification

Cell-based replicon assays are a cornerstone for quantifying the antiviral activity of nucleoside analogues. These systems utilize genetically engineered cell lines, typically human hepatoma (Huh-7) cells, that contain a self-replicating subgenomic or full-length portion of a viral genome, such as that of the Hepatitis C virus (HCV). semanticscholar.orgnih.gov This viral RNA, or replicon, often includes a reporter gene (e.g., luciferase), allowing for viral replication levels to be measured indirectly through light emission.

In these assays, the test compound, such as a 2'-C-methyl nucleoside, is added to the cell culture. The compound is taken up by the cells and undergoes intracellular metabolism to its active triphosphate form. This active metabolite then competes with natural nucleotides to inhibit the viral RNA-dependent RNA polymerase (RdRp), thereby suppressing viral replication. The antiviral potency is typically expressed as the 50% or 90% effective concentration (EC50 or EC90), which is the concentration of the compound required to reduce the reporter signal, and thus viral replication, by 50% or 90%, respectively.

While specific data for 2'-C-methylinosine is limited, extensive testing on related 2'-C-methyl nucleosides demonstrates the utility of this methodology. For instance, 2'-C-methylcytidine (2CMC) inhibits HCV RNA replication with an EC50 of approximately 1 µM. asm.org Similarly, 2'-C-methylguanosine has shown activity against HCV in a Huh-7 cell replicon assay with an EC50 value of 3.5 µM. researchgate.net These assays are crucial for initial screening and establishing the structure-activity relationship (SAR) of a series of compounds. nih.gov

Table 1: Antiviral Activity of Selected 2'-C-Methyl Nucleosides in Replicon Assays

| Compound | Virus | Cell Line | Potency (EC50/EC90) | Reference |

|---|---|---|---|---|

| 2'-C-Methylcytidine | HCV | Huh-7 | EC50: ~1 µM | asm.org |

| 2'-C-Methylguanosine | HCV | Huh-7 | EC50: 3.5 µM | researchgate.net |

| 2'-C-Methylguanosine | Yellow Fever Virus | BHK-21 | EC50: 1.9 µM | medchemexpress.com |

| β-d-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | HCV | Huh-7 | EC90: 4.6 µM | nih.gov |

| 2'-C-Methylcytidine | Dengue Virus (DENV) | DENV Subgenomic Replicon | IC50: 11.2 µM | researchgate.net |

Cell-Free Biochemical Assays for Polymerase Inhibition Kinetics

To understand the direct interaction between the active form of a nucleoside analogue and its viral enzyme target, researchers employ cell-free biochemical assays. These assays use purified, recombinant viral polymerases, such as HCV NS5B RdRp, to measure inhibition kinetics in a controlled environment, free from the complexities of cellular metabolism. semanticscholar.orgnih.gov

The nucleoside analogue must first be chemically or enzymatically converted to its 5'-triphosphate form. This active metabolite is then included in an in vitro reaction with the purified polymerase, a suitable RNA template, and natural nucleoside triphosphates (NTPs), one of which is often radiolabeled or fluorescently tagged for detection. The inhibitor competes with the natural NTP substrate for incorporation into the growing RNA chain. semanticscholar.org

The potency of the inhibitor is determined by measuring its 50% inhibitory concentration (IC50), the concentration at which enzyme activity is reduced by half, or its inhibition constant (Ki), which provides a more precise measure of the inhibitor's binding affinity to the polymerase. biorxiv.orgbiorxiv.org For example, the triphosphate of 2'-C-methylcytidine inhibits the HCV RNA polymerase with an IC50 of approximately 0.2 µM. asm.org The triphosphate of 2'-C-methylguanosine is also a potent inhibitor of HCV NS5B, with reported IC50 values as low as 0.13 µM. researchgate.netpatsnap.com A derivative, 7-deaza-2'-C-methylinosine triphosphate, was found to have an inhibition constant (Ki) of 1.8 µM against the West Nile Virus (WNV) RdRp. vulcanchem.com These assays are critical for confirming the mechanism of action and for detailed SAR studies. researchgate.net

Table 2: Inhibition of Viral Polymerases by 2'-C-Methyl Nucleoside Triphosphates

| Compound (Triphosphate Form) | Viral Polymerase | Potency (IC50/Ki) | Reference |

|---|---|---|---|

| 2'-C-Methylcytidine-TP | HCV NS5B | IC50: ~0.2 µM | asm.org |

| 2'-C-Methylguanosine-TP | HCV NS5B | IC50: 0.13 µM | researchgate.net |

| 7-Deaza-2'-C-methylinosine-TP | WNV RdRp | Ki: 1.8 µM | vulcanchem.com |

| 2'-Deoxy-2'-fluoro-2'-C-methylguanosine-TP (PSI-352666) | HCV NS5B | Active Inhibitor | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

For a nucleoside analogue to be antivirally active, it must be taken up by the host cell and converted by cellular kinases into its corresponding 5'-monophosphate (NMP), -diphosphate (NDP), and active -triphosphate (NTP) forms. nih.gov High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the primary analytical technique used to detect and quantify these intracellular metabolites. ukm.myacs.org

This methodology allows researchers to understand the metabolic activation pathway of a compound like this compound. Cells are incubated with the parent nucleoside, after which the intracellular contents are extracted and separated by HPLC. ukm.my The separated fractions are then analyzed by MS to identify and measure the levels of the parent nucleoside and its phosphorylated metabolites.

Studies on related compounds have revealed key insights into this process. For example, 2'-C-methylguanosine is known to be poorly phosphorylated intracellularly, which limits its activity in cell-based assays. acs.orgnih.gov Prodrug approaches, such as phosphoramidates, are often employed to bypass the initial, often rate-limiting, phosphorylation step. acs.org The metabolic activation of a prodrug of 2'-C-methylguanosine (PSI-352938) has been shown to proceed via phosphorylation by guanylate kinase 1 and nucleoside diphosphate (B83284) kinase to reach the active triphosphate form. nih.gov For 7-deaza-2'-C-methylinosine, HPLC analysis has shown that the active triphosphate form accumulates to levels of 12.3 ± 2.1 pmol per million cells in hepatocytes after 24 hours of exposure. vulcanchem.com This type of analysis is crucial for correlating antiviral potency with the efficiency of metabolic activation.

Crystallography and Structural Biology for Enzyme-Inhibitor Complex Characterization

X-ray crystallography and other structural biology techniques provide atomic-level views of how an inhibitor interacts with its enzyme target. nih.gov By determining the three-dimensional structure of a viral polymerase in complex with a nucleotide inhibitor, researchers can visualize the precise binding mode and understand the structural basis of inhibition. nih.gov

The process involves crystallizing the purified enzyme-inhibitor complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be modeled.

Although a crystal structure of a polymerase with this compound triphosphate is not publicly available, structures of related complexes have been invaluable. For example, the structure of the HCV NS5B polymerase containing mutations that confer resistance to 2'-F-2'-C-methylguanosine inhibitors has been solved. nih.gov Such structures reveal how specific amino acid changes in the polymerase active site can prevent the inhibitor from binding effectively while still allowing natural nucleotides to bind, explaining the mechanism of resistance. nih.gov These structural insights are fundamental for designing new inhibitors that can overcome resistance and have improved potency and selectivity. biorxiv.org

Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry are powerful tools used to complement experimental data and guide the drug discovery process. nih.govturkjps.org These methods are used to understand and predict how changes in a molecule's structure will affect its biological activity, a process known as Structure-Activity Relationship (SAR) elucidation. taylorfrancis.comnih.gov

Using the three-dimensional structure of the target enzyme, obtained from crystallography or homology modeling, researchers can perform molecular docking simulations. nih.gov These simulations predict the most likely binding pose of an inhibitor, like this compound triphosphate, within the enzyme's active site and estimate its binding affinity.

More advanced techniques, such as molecular dynamics (MD) simulations, can model the dynamic movements of the enzyme-inhibitor complex over time. An MD simulation of 7-deaza-2'-C-methylinosine bound to the Zika virus (ZIKV) polymerase revealed that the 2'-C-methyl group induces a significant rotation in a key subdomain of the enzyme. vulcanchem.com This conformational change misaligns critical catalytic residues, thereby preventing the polymerase from adding the next nucleotide and terminating RNA chain elongation. vulcanchem.com Computational analyses are also used to study resistance mechanisms and to design novel compounds with improved pharmacological properties, making them an integral part of modern research into 2'-C-methyl nucleosides. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which 2'-C-Methylinosine inhibits HCV RNA polymerase?

- Methodological Answer : this compound acts as a nucleoside analog inhibitor of HCV RNA polymerase, competing with natural nucleotides for incorporation into the viral RNA chain. Its 2'-C-methyl modification induces steric hindrance, causing premature chain termination. To validate this, researchers typically use in vitro polymerase assays with purified HCV NS5B polymerase and radiolabeled nucleotides. Inhibition efficiency is quantified via IC₅₀ values, often compared to controls like unmodified inosine .

Q. How is this compound synthesized and characterized for purity in preclinical studies?

- Methodological Answer : Synthesis involves ribose modification via methyl group introduction at the 2'-C position, followed by glycosylation with hypoxanthine. Characterization employs:

- HPLC-MS : To confirm molecular weight (282.25 g/mol) and purity.

- NMR spectroscopy : To verify structural integrity, particularly the 2'-C-methyl configuration.

- UV-Vis spectroscopy : To assess hypoxanthine-specific absorption peaks (λmax ~248 nm) .

Q. What in vitro models are appropriate for initial antiviral efficacy testing of this compound?

- Methodological Answer : Use HCV replicon systems (e.g., Huh-7 cells harboring subgenomic HCV RNA) to measure viral replication inhibition. Key steps include:

- Dose-response assays (e.g., 0.1–100 µM concentrations).

- Quantification of viral RNA reduction via RT-qPCR.

- Cytotoxicity assessment using MTT or CellTiter-Glo assays to calculate selectivity indices (CC₅₀/EC₅₀) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound efficacy across HCV genotypes?

- Methodological Answer : Genotypic variability in NS5B polymerase active sites may alter drug binding. To resolve contradictions:

- Perform comparative sequencing of NS5B across genotypes (1a, 1b, 3a).

- Use molecular dynamics simulations to model inhibitor-polymerase interactions.

- Validate with chimeric replicons expressing NS5B from resistant genotypes .

Q. What experimental strategies optimize this compound’s therapeutic index in in vivo models?

- Methodological Answer : Improve pharmacokinetics via:

- Prodrug derivatization (e.g., phosphoramidates) to enhance oral bioavailability.

- Tissue distribution studies using radiolabeled compounds in rodent models.

- Combination therapy trials with direct-acting antivirals (e.g., NS5A inhibitors) to reduce resistance risk. Monitor viral load rebound post-treatment .

Q. How should researchers design studies to evaluate this compound resistance mutations?

- Methodological Answer :

- Long-term passage assays : Culture HCV replicons under increasing this compound pressure (e.g., 10–100× EC₅₀) over 20–30 passages.

- Deep sequencing of NS5B to identify mutations (e.g., S282T).

- Enzymatic assays : Compare mutant vs. wild-type polymerase inhibition kinetics (Km, Vmax) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s off-target effects on host RNA polymerases?

- Methodological Answer :

- Selectivity profiling : Test against human RNA polymerases (Pol I, II, III) using in vitro transcription assays.

- Transcriptome-wide analysis : Employ RNA-seq on treated primary hepatocytes to identify dysregulated host genes.

- Structural alignment : Compare HCV NS5B and human polymerase active sites to predict cross-reactivity .

Guidelines for Referencing

- Avoid non-peer-reviewed sources (e.g., TargetMol product pages). Prioritize primary literature from journals like Antimicrobial Agents and Chemotherapy or Journal of Virology.

- For structural data, cite crystallography studies (e.g., PDB entries for NS5B-inhibitor complexes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.